molecular formula C17H14N2O4 B2459832 Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate CAS No. 941881-32-9

Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate

Cat. No. B2459832
CAS RN: 941881-32-9
M. Wt: 310.309
InChI Key: VJOXKZIUQWHMDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “5-Methylfuro[3,2-b]pyridine-2-carboxylic acid”, has been identified with the InChI code 1S/C9H7NO3.ClH/c1-5-2-3-7-6 (10-5)4-8 (13-7)9 (11)12;/h2-4H,1H3, (H,11,12);1H .

Scientific Research Applications

Synthesis and Polymerization

The molecule plays a crucial role in the synthesis of hyperbranched aromatic polyamides. For instance, thermal polymerization of similar monomers leads to hyperbranched aromatic polyamides with significant solubility in various solvents and inherent viscosity, demonstrating its potential in creating novel polymeric materials with specific properties (Yang, Jikei, & Kakimoto, 1999).

Novel Compound Synthesis

It's instrumental in the facile synthesis of novel classes of compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing its utility in developing potential pharmacologically active molecules with specified functionalities (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Functionalization and Conformation Studies

This compound is also central to studies on the conformational preferences of proline analogues with a fused benzene ring. The research indicates that the presence of such structures can significantly restrict the conformational space available to these residues, influencing the cis-trans arrangement of the amide bond involving the pyrrolidine nitrogen. This has implications for understanding the structural behavior of these compounds in various environments, including solvent effects on their conformational propensities (Warren, Revilla-López, Alemán, Jiménez, Cativiela, & Torras, 2010).

Antimicrobial Agents

Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related molecular structures, has led to the discovery of compounds exhibiting significant antimicrobial activity. This highlights the molecule's relevance in the development of new bactericidal and fungicidal agents, potentially offering new avenues for antibiotic drug development (Al-Omar & Amr, 2010).

Drug Delivery Systems

The compound's structural features make it a candidate for incorporation into drug delivery systems. For instance, encapsulation in water-soluble metalla-cages for lipophilic pyrenyl derivatives demonstrates its utility in enhancing the cytotoxicity of compounds against cancer cells. Such studies pave the way for its application in targeted therapy, where the molecule's structural attributes can be leveraged to improve therapeutic outcomes (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

properties

IUPAC Name

methyl 2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOXKZIUQWHMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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